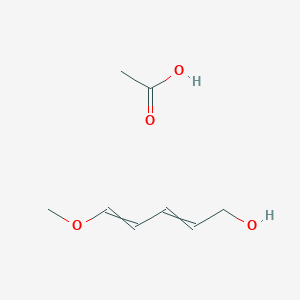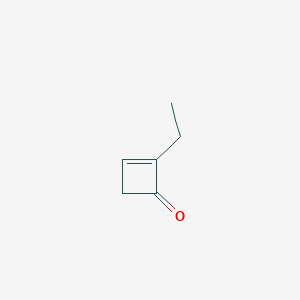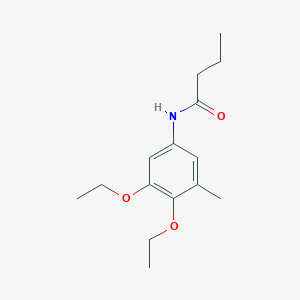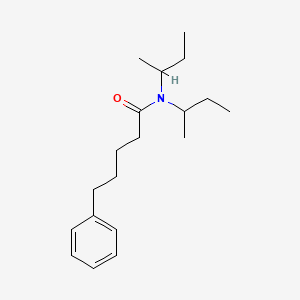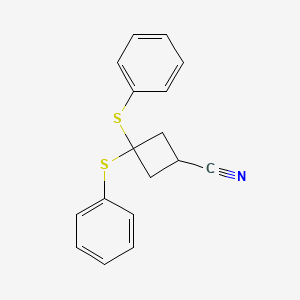
3,3-Bis(phenylsulfanyl)cyclobutane-1-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3-Bis(phenylsulfanyl)cyclobutane-1-carbonitrile is an organic compound characterized by a cyclobutane ring substituted with two phenylsulfanyl groups and a carbonitrile group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Bis(phenylsulfanyl)cyclobutane-1-carbonitrile typically involves the reaction of cyclobutane derivatives with phenylsulfanyl reagents under specific conditions. One common method includes the use of cyclobutane-1,3-dione as a starting material, which undergoes a nucleophilic substitution reaction with phenylsulfanyl chloride in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
3,3-Bis(phenylsulfanyl)cyclobutane-1-carbonitrile can undergo various chemical reactions, including:
Oxidation: The phenylsulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The phenylsulfanyl groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium hydride (NaH), phenylsulfanyl chloride (PhSCl)
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Various substituted cyclobutane derivatives
Applications De Recherche Scientifique
3,3-Bis(phenylsulfanyl)cyclobutane-1-carbonitrile has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 3,3-Bis(phenylsulfanyl)cyclobutane-1-carbonitrile involves its interaction with specific molecular targets and pathways. The phenylsulfanyl groups can participate in various chemical reactions, such as oxidation and substitution, which can modulate the activity of enzymes or receptors. The carbonitrile group can also interact with nucleophiles, leading to the formation of new chemical bonds and the alteration of biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3,3-Bis(phenylsulfanyl)cyclopropane-1-carbonitrile
- 3,3-Bis(phenylsulfanyl)cyclopentane-1-carbonitrile
- 3,3-Bis(phenylsulfanyl)cyclohexane-1-carbonitrile
Uniqueness
3,3-Bis(phenylsulfanyl)cyclobutane-1-carbonitrile is unique due to its cyclobutane ring structure, which imparts specific steric and electronic properties. Compared to its cyclopropane, cyclopentane, and cyclohexane analogs, the cyclobutane ring offers a balance of ring strain and stability, making it a versatile intermediate in organic synthesis.
Propriétés
Numéro CAS |
91003-30-4 |
|---|---|
Formule moléculaire |
C17H15NS2 |
Poids moléculaire |
297.4 g/mol |
Nom IUPAC |
3,3-bis(phenylsulfanyl)cyclobutane-1-carbonitrile |
InChI |
InChI=1S/C17H15NS2/c18-13-14-11-17(12-14,19-15-7-3-1-4-8-15)20-16-9-5-2-6-10-16/h1-10,14H,11-12H2 |
Clé InChI |
YUWSHGCOGRMVRK-UHFFFAOYSA-N |
SMILES canonique |
C1C(CC1(SC2=CC=CC=C2)SC3=CC=CC=C3)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




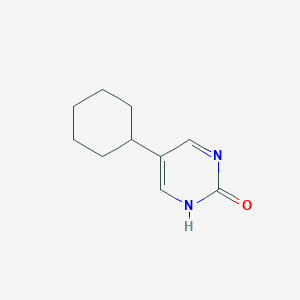
![5-Phenylpyrimido[4,5-b]quinoline-2,4(1H,3H)-dione](/img/structure/B14356746.png)
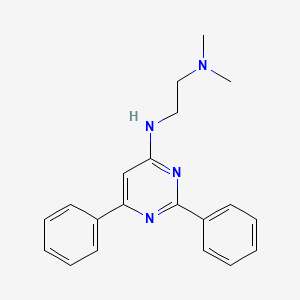

![Piperidine, 1-[[3-(trifluoromethyl)phenyl]methyl]-](/img/structure/B14356758.png)
